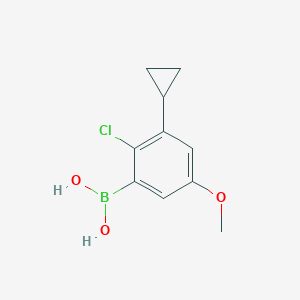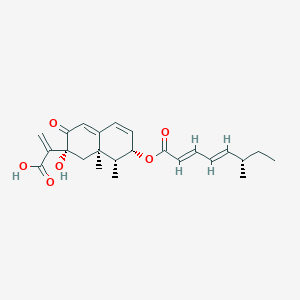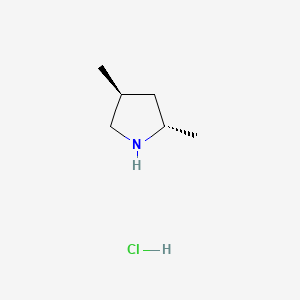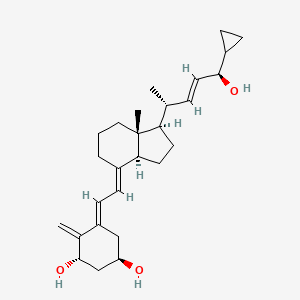
Benzene, 1-(butylthio)-4-fluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-(butylthio)-4-fluoro-: is an organic compound that belongs to the class of aromatic compounds It is characterized by a benzene ring substituted with a butylthio group at the 1-position and a fluorine atom at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(butylthio)-4-fluoro- typically involves the introduction of the butylthio group and the fluorine atom onto the benzene ring through electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene is reacted with butyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to introduce the butyl group. Subsequently, the thiol group can be introduced via a nucleophilic substitution reaction. The fluorine atom is then introduced using a fluorinating agent such as hydrogen fluoride or a fluorine-containing compound under controlled conditions .
Industrial Production Methods: Industrial production of Benzene, 1-(butylthio)-4-fluoro- may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. Catalysts and reagents are carefully selected to optimize yield and minimize by-products. Safety measures are also crucial due to the hazardous nature of some reagents used in the synthesis .
Chemical Reactions Analysis
Types of Reactions: Benzene, 1-(butylthio)-4-fluoro- undergoes various chemical reactions, including:
Oxidation: The butylthio group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or peracids.
Reduction: The compound can be reduced to remove the fluorine atom or to convert the butylthio group to a butyl group using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur, where the fluorine atom or the butylthio group can be replaced by other substituents using appropriate reagents and conditions
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: De-fluorinated benzene, butylbenzene.
Substitution: Various substituted benzene derivatives
Scientific Research Applications
Chemistry: Benzene, 1-(butylthio)-4-fluoro- is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block in organic synthesis .
Biology and Medicine: Research is ongoing to explore the potential biological activities of Benzene, 1-(butylthio)-4-fluoro-. It may serve as a lead compound for the development of new pharmaceuticals, particularly in the areas of antimicrobial and anticancer agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including agrochemicals and materials with specific properties such as enhanced thermal stability or resistance to degradation .
Mechanism of Action
The mechanism of action of Benzene, 1-(butylthio)-4-fluoro- involves its interaction with molecular targets through its functional groups. The butylthio group can engage in nucleophilic or electrophilic interactions, while the fluorine atom can influence the electronic properties of the benzene ring, affecting its reactivity. These interactions can modulate various biochemical pathways, making the compound useful in different applications .
Comparison with Similar Compounds
- Benzene, 1-(methylthio)-4-fluoro-
- Benzene, 1-(ethylthio)-4-fluoro-
- Benzene, 1-(propylthio)-4-fluoro-
Comparison: Compared to its analogs with shorter alkylthio groups, Benzene, 1-(butylthio)-4-fluoro- exhibits different physical and chemical properties due to the longer butyl chain. This can affect its solubility, boiling point, and reactivity. The presence of the fluorine atom also imparts unique electronic effects, making it distinct from non-fluorinated analogs .
Properties
CAS No. |
1649-99-6 |
|---|---|
Molecular Formula |
C10H13FS |
Molecular Weight |
184.28 g/mol |
IUPAC Name |
1-butylsulfanyl-4-fluorobenzene |
InChI |
InChI=1S/C10H13FS/c1-2-3-8-12-10-6-4-9(11)5-7-10/h4-7H,2-3,8H2,1H3 |
InChI Key |
ZGWKCSFZAQBOHU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=CC=C(C=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-2,7-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B14081825.png)


![Naphthalene, 2-[(2,3-dihydro-1H-inden-2-yl)thio]-](/img/structure/B14081839.png)

![N-(Morpholine-4-carbonyl)phenylalanyl-N-{1-cyclohexyl-3-hydroxy-4-oxo-4-[(propan-2-yl)oxy]butan-2-yl}-S-methylcysteinamide](/img/structure/B14081852.png)


![1-(Tert-butylamino)-3-[2-(phenylethynyl)phenoxy]propan-2-ol](/img/structure/B14081858.png)





